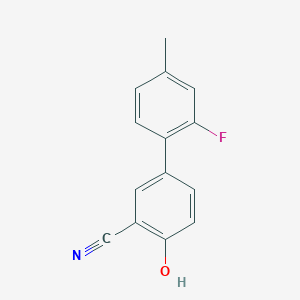
3-Cyano-5-(3-fluoro-2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(3-fluoro-2-methylphenyl)phenol, commonly known as 3-cyano-5-FMP, is a chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 122-123°C and a boiling point of 326-327°C. 3-cyano-5-FMP is a highly versatile compound due to its unique structure, which allows it to be used in a variety of ways.
科学的研究の応用
3-cyano-5-FMP has a variety of applications in scientific research. It has been used as a starting material to synthesize a variety of compounds, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol. It has also been used in the synthesis of substituted phenols, such as 5-fluoro-3-cyano-2-methylphenol and 5-fluoro-3-cyano-2-methylphenyl-2-propanol. Additionally, 3-cyano-5-FMP has been used in the synthesis of a variety of other compounds, such as 3-cyano-5-fluoro-2-methylbenzene, 3-cyano-5-fluoro-2-methylbenzaldehyde, and 3-cyano-5-fluoro-2-methylbenzyl alcohol.
作用機序
The mechanism of action of 3-cyano-5-FMP is not fully understood. However, it is believed to act as a catalyst in the reaction of organic compounds, such as aldehydes and ketones. It is also believed to be involved in the formation of carbon-nitrogen bonds in the synthesis of substituted phenols. Additionally, 3-cyano-5-FMP has been shown to be a useful reagent for the synthesis of a variety of other compounds, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyano-5-FMP are not fully understood. However, it is believed to be non-toxic and non-irritating. Additionally, it has been shown to be non-mutagenic and non-carcinogenic in animal studies. It is also believed to be non-sensitizing and non-allergenic.
実験室実験の利点と制限
The advantages of using 3-cyano-5-FMP in laboratory experiments include its low cost and availability, its stability and low toxicity, and its ability to be used as a catalyst in the synthesis of a variety of compounds. The limitations of using 3-cyano-5-FMP in laboratory experiments include its sensitivity to light and air, its limited solubility in water, and its relatively slow reaction rate.
将来の方向性
The future directions for 3-cyano-5-FMP are varied and numerous. One potential direction is the development of new methods for the synthesis of 3-cyano-5-FMP and its derivatives, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol. Additionally, further research could be conducted on the biochemical and physiological effects of 3-cyano-5-FMP, as well as its potential therapeutic applications. Finally, further research could be conducted on the mechanism of action of 3-cyano-5-FMP and its ability to be used as a catalyst in organic synthesis.
合成法
3-cyano-5-FMP can be synthesized in a variety of ways. The most common method is the reaction of 3-fluorobenzaldehyde and 2-methylbenzaldehyde with aqueous sodium cyanide, followed by oxidation with hydrogen peroxide. This reaction produces a white solid with a melting point of 122-123°C and a boiling point of 326-327°C. Other methods for the synthesis of 3-cyano-5-FMP include the reaction of 2-methylbenzaldehyde with sodium cyanide and potassium fluoride, followed by the addition of 3-fluorobenzaldehyde and oxidation with hydrogen peroxide.
特性
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYSEIGOAQGXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684689 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261949-69-2 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














